benzyl N-(2-morpholino-2-oxoethyl)carbamate
Description
Systematic Nomenclature and CAS Registry Information
Benzyl N-(2-morpholino-2-oxoethyl)carbamate is systematically named as carbamic acid, (2-morpholino-2-oxoethyl)-, phenylmethyl ester. Its CAS Registry Number is 56414-76-7 . Synonyms include:
- Benzyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate
- (2-Morpholin-4-yl-2-oxo-ethyl)-carbamic acid benzyl ester
- Benzyl (2-morpholino-2-oxoethyl)carbamate.
This compound is classified under the broader category of carbamate derivatives, featuring a morpholine-substituted ketone moiety linked to a benzyl carbamate group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₈N₂O₄ , with a molecular weight of 278.30 g/mol . A breakdown of its constituent elements and their quantities is provided in Table 1.
| Element | Atoms per Molecule | Atomic Mass (g/mol) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | — | — | 278.30 |
Three-Dimensional Structural Elucidation
The compound’s structure comprises three key components:
- Benzyl carbamate group (C₆H₅CH₂OCONH–): A phenylmethyl ester linked to a carbamate moiety.
- 2-Oxoethyl chain (–CH₂C=O): A ketone-functionalized ethyl group.
- Morpholine ring (C₄H₈NO): A six-membered heterocyclic amine with oxygen and nitrogen atoms.
The SMILES string O=C(OCC1=CC=CC=C1)NCC(N2CCOCC2)=O illustrates the connectivity: the carbamate oxygen (O) bridges the benzyl group to the morpholine-substituted ketone. The morpholine ring adopts a chair-like conformation, with the ketone group positioned in proximity to the carbamate’s NH group, enabling potential hydrogen bonding.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct experimental data for this compound is limited, structural analogs suggest the following expected shifts:
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Benzyl aromatic protons | 7.2–7.5 | Multiplet |
| Carbamate NH | 5.0–6.0 | Broad singlet |
| Morpholine CH₂ groups | 3.2–3.8 | Multiplet |
| Ketone-adjacent CH₂ | 2.5–3.0 | Quartet |
The benzyl group’s aromatic protons exhibit characteristic doublets and triplets due to coupling with adjacent aromatic hydrogens. The NH proton in the carbamate group may appear as a broad singlet, indicative of hydrogen bonding.
Infrared (IR) Spectroscopy
Key absorption bands are expected at:
- 1700–1750 cm⁻¹ : C=O stretch (carbamate and ketone groups).
- 1250–1350 cm⁻¹ : C–O stretch (ester and carbamate linkages).
- 1100–1200 cm⁻¹ : C–N and C–O vibrations in the morpholine ring.
The ketone’s C=O stretch would dominate the IR spectrum, while the carbamate’s C=O may appear as a shoulder.
Mass Spectrometry (MS)
The molecular ion peak is anticipated at m/z 278 (C₁₄H₁₈N₂O₄⁺). Fragmentation pathways include:
- Loss of benzyl group (C₆H₅CH₂⁺) : m/z 278 → m/z 171 (remaining morpholine-ketone fragment).
- Cleavage of the carbamate bond : m/z 278 → m/z 104 (morpholine + ketone) + m/z 174 (benzyl carbamate).
Properties
IUPAC Name |
benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPBRGWMGSOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394849 | |
| Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56414-76-7 | |
| Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-morpholino-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted carbamates
Scientific Research Applications
The biological activity of benzyl N-(2-morpholino-2-oxoethyl)carbamate has been primarily investigated in the context of enzyme inhibition. Studies indicate that this compound can act as an inhibitor of proteases and other enzymes involved in critical disease pathways, such as cancer and inflammation. The mechanism of action involves the formation of covalent bonds with active site residues of target enzymes, leading to the inhibition of their activity and disruption of essential biological processes .
Enzyme Inhibition
- Target Enzymes : The compound has shown potential against various proteases implicated in disease progression.
- Mechanism : Covalent bonding with enzyme active sites inhibits their function, which may be beneficial in treating conditions like cancer.
Applications in Medicinal Chemistry
This compound has diverse applications in medicinal chemistry:
Therapeutic Agents
Research is ongoing to explore its potential as a therapeutic agent, particularly for diseases involving protease activity. Its enzyme inhibition properties make it a candidate for drug development targeting specific diseases .
Antiparasitic Activity
There are indications that compounds structurally related to this compound may exhibit activity against various parasites, suggesting potential applications in treating parasitic infections .
Mechanism of Action
The mechanism of action of benzyl N-(2-morpholino-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt critical biological pathways, resulting in therapeutic effects. The morpholine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogs
The tert-butyl analog, tert-butyl N-(2-morpholino-2-oxoethyl)carbamate (CAS: 114703-81-0), shares the same morpholino-oxoethyl side chain but substitutes the benzyl group with a tert-butyl carbamate. This difference impacts steric bulk and lipophilicity, which may alter solubility, metabolic stability, or reactivity in synthetic pathways .
Other benzyl carbamate derivatives include:
- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (compound 23 in ): Features a phenylpropan-2-yl group instead of the morpholino-oxoethyl chain. This compound exhibits high selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with an IC50 comparable to galanthamine .
- 17-O-[N-(benzyl)carbamoyl] derivatives (): These compounds, with a benzyl carbamoyl side chain, demonstrate antimetastatic activity in prostate cancer cells, highlighting the role of the benzyl group in biological targeting .
Structural Comparison Table
Antimetastatic Effects
The 17-O-[N-(benzyl)carbamoyl] derivatives () inhibit metastasis in human prostate cancer PC-3M-CT+ cells.
Enzyme Inhibition
- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (compound 23) and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate (compound 28) exhibit high selectivity for BChE over AChE, with compound 28 showing the lowest IC50 value .
- Isosorbide-based benzyl carbamates () preferentially inhibit BChE, with the benzyl group at the 2-position optimizing selectivity. This suggests that benzyl carbamates with planar aromatic groups may enhance BChE affinity, whereas the morpholino group in this compound could introduce steric or electronic effects altering enzyme interaction .
Structure-Activity Relationship (SAR) Insights
- Morpholino Group: The morpholino ring may enhance solubility and hydrogen-bonding capacity compared to purely hydrophobic groups (e.g., phenyl in ). This could improve bioavailability or target engagement in biological systems.
- Benzyl vs. tert-Butyl : The benzyl group’s aromaticity may contribute to π-π interactions in enzyme binding (e.g., BChE in ), whereas tert-butyl groups may prioritize steric protection over activity .
Biological Activity
Benzyl N-(2-morpholino-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound features a morpholine ring attached to a carbamate functional group. The synthesis typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine in organic solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize byproducts.
The primary biological activity of this compound is its role as an enzyme inhibitor . It has shown promise in inhibiting proteases and other enzymes associated with various diseases, including cancer and inflammatory conditions. The mechanism involves covalent bonding with active site residues of target enzymes, leading to inhibition and disruption of critical biological pathways.
Enzyme Inhibition
Studies indicate that this compound can inhibit several key enzymes, which may contribute to its therapeutic effects:
| Enzyme Target | Inhibition Type | Potential Disease Association |
|---|---|---|
| Proteases | Covalent inhibition | Cancer, Inflammation |
| Kinases | Competitive inhibition | Various cancers |
Case Studies
- Cancer Research : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound were tested against HeLa cells, showing significant growth inhibition .
- Diabetes Treatment : A related compound structure has been explored for its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. Although not directly tested, the structural similarities suggest potential applications in diabetes management .
- Inflammatory Diseases : The compound's ability to inhibit proteases suggests it may also play a role in managing inflammatory diseases where protease activity is elevated.
Comparative Analysis with Related Compounds
The unique morpholine ring in this compound enhances its solubility and biological activity compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl (2-hydroxyethyl)carbamate | Hydroxyethyl group instead of morpholine | Lacks morpholine ring; lower solubility |
| Benzyl N-(4-morpholinobutyl)carbamate | Longer carbon chain with morpholine | Different reactivity profile due to chain length |
| Benzyl N-(2-hydroxyethyl)carbamate | Similar carbamate structure but lacks morpholine | Limited biological activity compared to morpholine derivatives |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
